molecular formula C24H25N3O6 B264633 5-ethyl-N-(3-{[2-(4-hydroxyphenyl)ethyl]amino}-3-oxopropyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide

5-ethyl-N-(3-{[2-(4-hydroxyphenyl)ethyl]amino}-3-oxopropyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide

Cat. No. B264633
M. Wt: 451.5 g/mol
InChI Key: MNDGXSYIQPFEPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-N-(3-{[2-(4-hydroxyphenyl)ethyl]amino}-3-oxopropyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide, also known as EHOQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinolone carboxamides and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of 5-ethyl-N-(3-{[2-(4-hydroxyphenyl)ethyl]amino}-3-oxopropyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide involves the inhibition of DNA synthesis and cell division by targeting the DNA gyrase enzyme. This enzyme is essential for the replication of bacterial DNA, and the inhibition of this enzyme leads to the death of bacterial cells. 5-ethyl-N-(3-{[2-(4-hydroxyphenyl)ethyl]amino}-3-oxopropyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
5-ethyl-N-(3-{[2-(4-hydroxyphenyl)ethyl]amino}-3-oxopropyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide has been shown to have several biochemical and physiological effects. It has been found to induce DNA damage and inhibit DNA synthesis, leading to the death of bacterial and cancer cells. 5-ethyl-N-(3-{[2-(4-hydroxyphenyl)ethyl]amino}-3-oxopropyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide has also been found to inhibit the growth of fungal cells by targeting the fungal DNA topoisomerase II enzyme. Additionally, 5-ethyl-N-(3-{[2-(4-hydroxyphenyl)ethyl]amino}-3-oxopropyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide has been shown to have antioxidant properties and can protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

5-ethyl-N-(3-{[2-(4-hydroxyphenyl)ethyl]amino}-3-oxopropyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide has several advantages as a research tool. It is a potent inhibitor of DNA gyrase and has been extensively studied for its potential therapeutic applications. However, 5-ethyl-N-(3-{[2-(4-hydroxyphenyl)ethyl]amino}-3-oxopropyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 5-ethyl-N-(3-{[2-(4-hydroxyphenyl)ethyl]amino}-3-oxopropyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide. One potential area of research is the development of new derivatives of 5-ethyl-N-(3-{[2-(4-hydroxyphenyl)ethyl]amino}-3-oxopropyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide with improved pharmacological properties. Another area of research is the investigation of the potential use of 5-ethyl-N-(3-{[2-(4-hydroxyphenyl)ethyl]amino}-3-oxopropyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide in combination with other drugs for the treatment of bacterial infections and cancer. Additionally, further research is needed to fully understand the mechanism of action of 5-ethyl-N-(3-{[2-(4-hydroxyphenyl)ethyl]amino}-3-oxopropyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of 5-ethyl-N-(3-{[2-(4-hydroxyphenyl)ethyl]amino}-3-oxopropyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide involves a multi-step process that includes the reaction of 8-hydroxyquinoline-2-carboxylic acid with ethyl chloroformate, followed by the reaction with 4-hydroxyphenylethylamine and 3-oxopropylamine. The final product is obtained by the condensation of the intermediate with 1,3-dioxolane-4,5-dione.

Scientific Research Applications

5-ethyl-N-(3-{[2-(4-hydroxyphenyl)ethyl]amino}-3-oxopropyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to possess antitumor, antibacterial, and antifungal properties. 5-ethyl-N-(3-{[2-(4-hydroxyphenyl)ethyl]amino}-3-oxopropyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Product Name

5-ethyl-N-(3-{[2-(4-hydroxyphenyl)ethyl]amino}-3-oxopropyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide

Molecular Formula

C24H25N3O6

Molecular Weight

451.5 g/mol

IUPAC Name

5-ethyl-N-[3-[2-(4-hydroxyphenyl)ethylamino]-3-oxopropyl]-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide

InChI

InChI=1S/C24H25N3O6/c1-2-27-13-18(23(30)17-11-20-21(12-19(17)27)33-14-32-20)24(31)26-10-8-22(29)25-9-7-15-3-5-16(28)6-4-15/h3-6,11-13,28H,2,7-10,14H2,1H3,(H,25,29)(H,26,31)

InChI Key

MNDGXSYIQPFEPO-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)NCCC(=O)NCCC4=CC=C(C=C4)O

Canonical SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)NCCC(=O)NCCC4=CC=C(C=C4)O

Origin of Product

United States

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